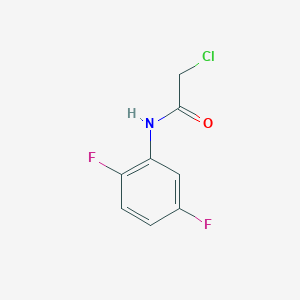

2-chloro-N-(2,5-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

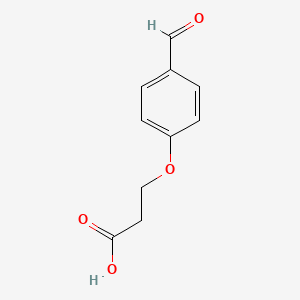

“2-chloro-N-(2,5-difluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClF2NO . Its molecular weight is 205.59 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “2-chloro-N-(2,5-difluorophenyl)acetamide” is 1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

“2-chloro-N-(2,5-difluorophenyl)acetamide” is a solid compound . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación

Proteomics Research

2-chloro-N-(2,5-difluorophenyl)acetamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a biochemical tool to modify proteins or peptides to study their structure-activity relationships, helping researchers understand protein functions and interactions.

Organic Synthesis

This chemical serves as a building block in organic synthesis, allowing for the construction of more complex molecules. Its reactivity with various organic substrates can lead to the development of novel compounds with potential therapeutic applications .

Drug Discovery

In drug discovery, 2-chloro-N-(2,5-difluorophenyl)acetamide may be used as an intermediate in the synthesis of small molecule drugs. Its incorporation into drug candidates could be crucial for the development of new medications with improved efficacy and safety profiles .

Material Science

The compound’s unique chemical structure makes it valuable in material science for the creation of new materials with specific properties, such as enhanced durability or conductivity .

Pharmacological Studies

It has potential applications in pharmacological research, particularly in the synthesis of compounds with antioxidant properties. This could lead to the development of new antioxidants that can protect cells from oxidative stress .

Chemical Education

2-chloro-N-(2,5-difluorophenyl)acetamide: can be used in educational settings to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of chemical principles .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(2,5-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQYTPZZNZWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid](/img/structure/B2892324.png)

![4-(4-methylphenyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2892325.png)

![2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2892330.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)

![3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2892332.png)

![3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2892345.png)